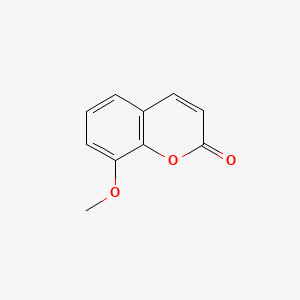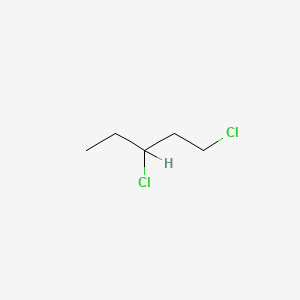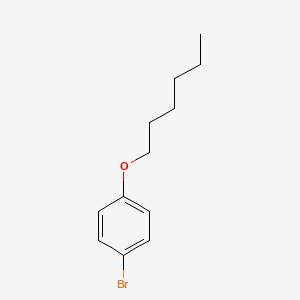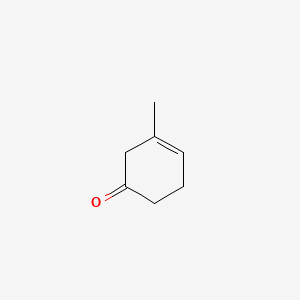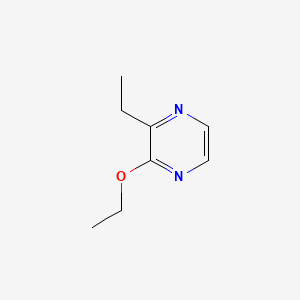
6-(4-Methoxyphenyl)pyrimidine-2,4-diol
Overview
Description
“6-(4-Methoxyphenyl)pyrimidine-2,4-diol” is a synthetic compound with potential applications in various research fields. It has a molecular formula of C11H12N4O and an average mass of 216.239 Da .
Molecular Structure Analysis
The molecular structure of “6-(4-Methoxyphenyl)pyrimidine-2,4-diol” includes a pyrimidine ring attached to a methoxyphenyl group . The InChI string representation of the molecule is InChI=1S/C11H12N4O/c1-16-8-4-2-7 (3-5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3, (H4,12,13,14,15) .
Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Methoxyphenyl)pyrimidine-2,4-diol” are not detailed in the retrieved papers, pyrimidine derivatives are known to participate in a variety of reactions. For instance, they can undergo oxidative annulation with anilines and aryl ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methoxyphenyl)pyrimidine-2,4-diol” include a density of 1.3±0.1 g/cm³, a boiling point of 522.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 62.2±0.3 cm³ and a polar surface area of 87 Ų .
Scientific Research Applications
Antiviral Activity
- 2,4-Diamino-6-hydroxypyrimidines , substituted in position 5 by various groups, including a 4-methoxyphenyl group, demonstrated significant inhibitory activity against retrovirus replication in cell culture. This suggests the potential use of these pyrimidine derivatives, including those with a 4-methoxyphenyl substitution, in antiretroviral therapies. The 5-methyl derivative was particularly effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although it also showed cytostatic effects in CEM cell cultures (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives
- Ionic Liquids Catalyst Approach : A study demonstrated the catalytic ability of l-proline nitrate in the ionic liquids phase for the synthesis of pyrimidine derivatives. This approach facilitated the synthesis of three pyrimidine derivatives, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The reaction conditions optimized in methanol solvent yielded a high efficiency and yield (Cahyana et al., 2022).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Spiropyrimidinethiones, which include derivatives of 6-(4-methoxyphenyl)pyrimidine-2,4-diol, were found effective in inhibiting the corrosion of mild steel in acidic solutions. These inhibitors act as mixed inhibitors and their adsorption on mild steel followed Langmuir's adsorption isotherm. This suggests their potential application in protecting steel structures against corrosion (Yadav et al., 2015).
Molecular Structure and Analysis
- Crystal Structure Characterization : The molecular structure of a pyrimidine compound substituted with a 4-methoxyphenyl group was characterized, revealing significant insights into its crystal structure. This information is crucial for understanding the physical and chemical properties of such compounds, which can be essential for their application in various scientific domains (Nagarajaiah & Begum, 2011).
Novel Pyrimidine Derivatives
- Synthesis of Novel Derivatives : A study focused on synthesizing novel oxo pyrimido pyrimidine derivatives, including those with a 4-methoxyphenyl substitution. These compounds were characterized by spectral analysis and have potential applications in pharmacology and biology due to their diverse activities (Jadhav et al., 2022).
Mechanism of Action
- Additionally, it modulates the NF-kB inflammatory pathway, which plays a central role in immune responses and inflammation .
- The NF-kB pathway regulates inflammation. By interacting with this pathway, the compound mitigates inflammatory responses .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOLTHASPQESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349735 | |
| Record name | 6-(4-methoxyphenyl)pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)pyrimidine-2,4-diol | |
CAS RN |
33166-97-1 | |
| Record name | 6-(4-methoxyphenyl)pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





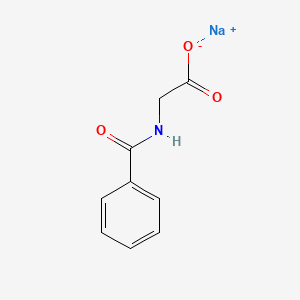
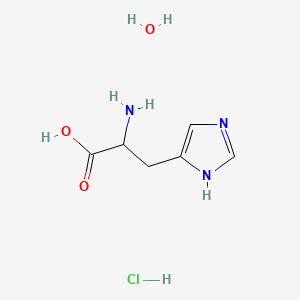

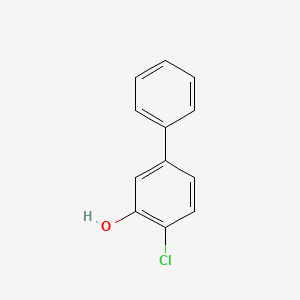
![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)
